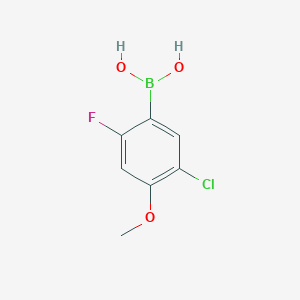

5-Chloro-2-fluoro-4-methoxyphenylboronic acid

Overview

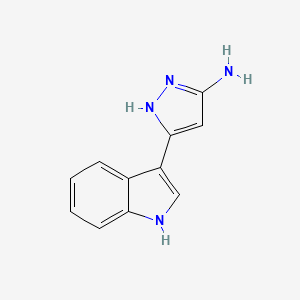

Description

5-Chloro-2-fluoro-4-methoxyphenylboronic acid is a chemical compound with the molecular formula C7H7BClFO3 . It is used as a reactant or precursor for the synthesis of biologically active molecules .

Synthesis Analysis

The synthesis of 5-Chloro-2-fluoro-4-methoxyphenylboronic acid can be achieved from 1-Chloro-4-fluoro-2-iodo-5-methoxybenzene .Molecular Structure Analysis

The molecular structure of 5-Chloro-2-fluoro-4-methoxyphenylboronic acid is represented by the SMILES stringFC1=C(B(O)O)C=C(Cl)C(OC)=C1 . The InChI representation is InChI=1S/C7H7BClFO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3,11-12H,1H3 . Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it is used in Suzuki-Miyaura cross-coupling reactions for the synthesis of heterobiaryls .Physical And Chemical Properties Analysis

The molecular weight of 5-Chloro-2-fluoro-4-methoxyphenylboronic acid is 204.39 g/mol . It has a topological polar surface area of 49.7 Ų . The compound is solid in form .Scientific Research Applications

Fluorescence Quenching Studies

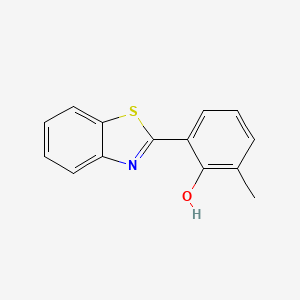

Studies have investigated the fluorescence quenching properties of boronic acid derivatives including compounds similar to 5-chloro-2-fluoro-4-methoxyphenylboronic acid. The research focused on the mechanism of fluorescence quenching using Stern-Volmer kinetics and explored various quenching parameters. These parameters suggest that a static quenching mechanism is predominantly active, especially in systems where the reactions are diffusion-limited (Geethanjali et al., 2015) (Geethanjali et al., 2015).

Synthesis of Chemical Intermediates

5-Chloro-2-fluoro-4-methoxyphenylboronic acid and its derivatives are instrumental in synthesizing complex chemical structures. For instance, an intermediate of herbicides was synthesized from a derivative, highlighting the compound's significance in creating agriculturally important chemicals (Zhou Yu, 2002).

Cross-Coupling Reaction Studies

The compound has been used in studies focusing on cross-coupling reactions, such as the Suzuki cross-coupling reaction. This research emphasizes the electronic effects of different substituents on arylboronic acids, impacting the properties of the synthesized products. These studies also highlight potential medicinal applications based on the bioactive properties of the synthesized compounds (Ikram et al., 2015).

Building Blocks for Silicon-Containing Drugs

Derivatives of 5-Chloro-2-fluoro-4-methoxyphenylboronic acid have been recognized as potential building blocks for the synthesis of silicon-containing drugs. These compounds have been characterized and studied for their potential in creating novel drug compounds through reactions like the Suzuki−Miyaura coupling reaction (Troegel et al., 2009).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Relevant Papers Unfortunately, the specific papers related to 5-Chloro-2-fluoro-4-methoxyphenylboronic acid are not provided in the available resources .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with them .

Mode of Action

5-Chloro-2-fluoro-4-methoxyphenylboronic acid is a boronic acid derivative. Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group . The boronic acid transfers its organic group to palladium, a process known as transmetalation .

Biochemical Pathways

The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests it may play a role in the synthesis of biologically active molecules .

Pharmacokinetics

The pharmacokinetic properties of boronic acids, in general, can be influenced by factors such as their pka values, lipophilicity, and the presence of transporters in the body .

Result of Action

Given its role in suzuki-miyaura cross-coupling reactions, it may contribute to the formation of new carbon-carbon bonds, potentially leading to the synthesis of complex organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Chloro-2-fluoro-4-methoxyphenylboronic acid. For instance, the compound should be stored in a dry, cool, and well-ventilated place . Additionally, the compound’s reactivity may be influenced by factors such as temperature, pH, and the presence of other chemicals .

properties

IUPAC Name |

(5-chloro-2-fluoro-4-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIYIOBADMFFLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1F)OC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30660510 | |

| Record name | (5-Chloro-2-fluoro-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1072952-18-1 | |

| Record name | (5-Chloro-2-fluoro-4-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30660510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidin-4(3H)-one](/img/structure/B1450899.png)

![2-(pyridin-2-yl)-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1450907.png)

![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[(4-nitro-2-sulfophenyl)azo]-, disodium salt](/img/structure/B1450915.png)

![6-amino-2-[(2-methoxyethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450921.png)